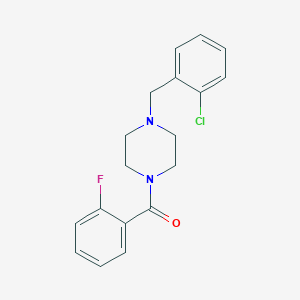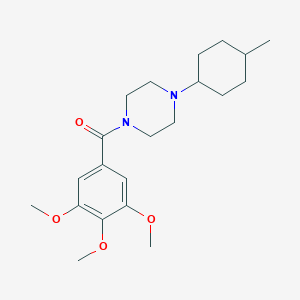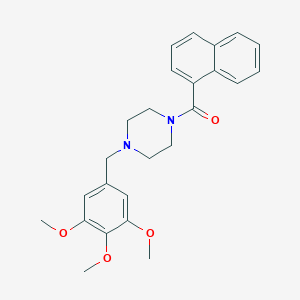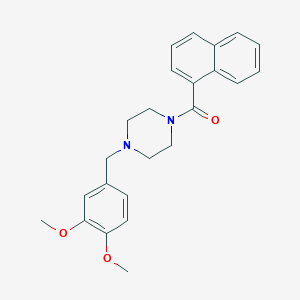methanone](/img/structure/B248577.png)
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone, also known as PSP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PSP was initially developed as a kappa opioid receptor agonist, which means it has the ability to activate the kappa opioid receptor in the brain. The kappa opioid receptor is involved in various physiological processes, including pain perception, mood regulation, and addiction.
Wissenschaftliche Forschungsanwendungen
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has been shown to have analgesic effects in animal models of pain, and it has been suggested that [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone may be a useful alternative to traditional opioid drugs for pain management. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has also been shown to have anti-addictive effects, and it has been suggested that [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone may be useful in the treatment of drug addiction.
Wirkmechanismus
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone exerts its effects by binding to and activating the kappa opioid receptor in the brain. Activation of the kappa opioid receptor has been shown to produce analgesic effects, as well as anti-addictive effects. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has also been shown to have some activity at the mu opioid receptor, which is another target for traditional opioid drugs.
Biochemical and Physiological Effects
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and anti-addictive effects. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has also been shown to produce some side effects, including nausea, vomiting, and respiratory depression. However, these side effects appear to be less severe than those associated with traditional opioid drugs.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has several advantages for use in lab experiments. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone also has a well-defined mechanism of action, which makes it a useful tool for studying the kappa opioid receptor and its role in pain and addiction. However, there are some limitations to the use of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone in lab experiments. [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has some activity at the mu opioid receptor, which may complicate the interpretation of results. Additionally, [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has some side effects, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone. One area of interest is the development of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone analogs that have improved potency and selectivity for the kappa opioid receptor. Another area of interest is the study of the long-term effects of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone on pain and addiction. Finally, there is interest in the use of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone in combination with other drugs for the treatment of pain and addiction. Overall, [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone has significant potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Synthesemethoden
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone is synthesized through a multi-step process that involves the reaction of piperidine and pyrrolidine with a sulfonyl chloride compound. The resulting intermediate is then reacted with a ketone compound to form [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone. The synthesis of [1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Eigenschaften
Produktname |
[1-(Phenylsulfonyl)piperidin-3-yl](pyrrolidin-1-yl)methanone |
|---|---|
Molekularformel |
C16H22N2O3S |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
[1-(benzenesulfonyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-10-4-5-11-17)14-7-6-12-18(13-14)22(20,21)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2 |
InChI-Schlüssel |
JPMJBFARDARQBI-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chloro-phenoxy)-1-[4-(3-fluoro-benzyl)-piperazin-1-yl]-ethanone](/img/structure/B248494.png)

![[4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B248496.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B248499.png)
![2,6-Dimethoxy-4-{[4-(1-naphthoyl)-1-piperazinyl]methyl}phenol](/img/structure/B248501.png)

![(3-Chloro-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248507.png)
![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone](/img/structure/B248508.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248514.png)

![1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248519.png)